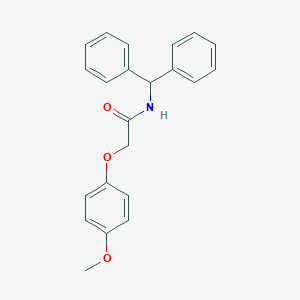
2-(Diethylamino)ethyl 1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 1-benzofuran-2-carboxylate, also known as DBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DBF belongs to the family of benzofuran derivatives and is a versatile molecule that has been used in various fields of research.
Wirkmechanismus
The exact mechanism of action of 2-(Diethylamino)ethyl 1-benzofuran-2-carboxylate is not fully understood. However, studies have suggested that this compound acts on the serotonergic and noradrenergic systems in the brain. This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood and emotions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons in the brain. This compound has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a protein that regulates gene expression in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(Diethylamino)ethyl 1-benzofuran-2-carboxylate in lab experiments is its low toxicity. This compound has been shown to have a high safety profile and is well-tolerated in animal models. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(Diethylamino)ethyl 1-benzofuran-2-carboxylate. One of the most promising directions is the development of new antidepressant drugs based on the structure of this compound. Another direction is the investigation of the potential use of this compound in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Conclusion:
In conclusion, this compound is a versatile molecule that has gained attention in the scientific community due to its potential applications in research. This compound has been used in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The synthesis of this compound can be achieved through various methods, and it has been shown to have a high safety profile in animal models. This compound has several potential applications in the development of new antidepressant drugs and the treatment of other psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Synthesemethoden
The synthesis of 2-(Diethylamino)ethyl 1-benzofuran-2-carboxylate can be achieved through various methods. One of the most common methods is the reaction of 2-(diethylamino)ethanol with 2-benzofurancarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 2-(diethylamino)ethanol with 2-benzofurancarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The yield of this compound obtained through these methods ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 1-benzofuran-2-carboxylate has been used in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of this compound is in the development of new antidepressant drugs. Studies have shown that this compound exhibits antidepressant-like effects in animal models. This compound has also been shown to have potential in the treatment of anxiety disorders and post-traumatic stress disorder (PTSD).
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-3-16(4-2)9-10-18-15(17)14-11-12-7-5-6-8-13(12)19-14/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
OYZSHHWPFCLAJD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC2=CC=CC=C2O1 |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)













